molecular formula C20H22N6O7 B14779959 Pomalidomide-CO-PEG2-C2-azide

Pomalidomide-CO-PEG2-C2-azide

Cat. No.: B14779959
M. Wt: 458.4 g/mol
InChI Key: DINRFAPWOZGTFV-UHFFFAOYSA-N
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Description

Pomalidomide-CO-PEG2-C2-azide is a functionalized cereblon ligand used in the development of pomalidomide-based proteolysis-targeting chimeras (PROTACs). This compound contains an alkyne, allowing for conjugation through click chemistry, and serves as a basic building block for the development of a protein degrader library .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pomalidomide-CO-PEG2-C2-azide involves the functionalization of pomalidomide with a polyethylene glycol (PEG) linker and an azide group. The reaction typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to meet commercial demands. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Mechanism of Action

Pomalidomide-CO-PEG2-C2-azide exerts its effects through the following mechanism:

    Targeted Protein Degradation: The compound acts as a cereblon ligand, recruiting the E3 ubiquitin ligase complex to the target protein.

    Molecular Targets and Pathways: The primary molecular target is cereblon, a component of the E3 ubiquitin ligase complex.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pomalidomide-CO-PEG2-C2-azide is unique due to its specific PEG linker length and functional groups, which provide optimal properties for targeted protein degradation and bioconjugation applications. The azide group allows for versatile click chemistry reactions, making it a valuable tool in chemical biology and drug discovery .

Properties

Molecular Formula

C20H22N6O7

Molecular Weight

458.4 g/mol

IUPAC Name

3-[2-(2-azidoethoxy)ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]propanamide

InChI

InChI=1S/C20H22N6O7/c21-25-22-7-9-33-11-10-32-8-6-16(28)23-13-3-1-2-12-17(13)20(31)26(19(12)30)14-4-5-15(27)24-18(14)29/h1-3,14H,4-11H2,(H,23,28)(H,24,27,29)

InChI Key

DINRFAPWOZGTFV-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)CCOCCOCCN=[N+]=[N-]

Origin of Product

United States

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